2-Bromo-1-(4-cyclohexylphenyl)ethanone
Overview
Description
2-Bromo-1-(4-cyclohexylphenyl)ethanone is a brominated organic compound that is structurally related to various other brominated acetophenones. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics of 2-Bromo-1-(4-cyclohexylphenyl)ethanone.
Synthesis Analysis
The synthesis of brominated acetophenones typically involves bromination reactions where bromine acts as the brominating reagent. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, other related compounds have been synthesized through various methods, including halogen-exchange reactions , and multi-step procedures involving resolution of intermediates and crystallization . These methods suggest that the synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone could also be achieved through analogous strategies.
Molecular Structure Analysis
The molecular structure of brominated acetophenones can be elucidated using techniques such as X-ray crystallography , and optimized using computational methods like DFT calculations . The geometrical parameters obtained from these studies are often in agreement with experimental data, providing a reliable depiction of the molecule's structure. For 2-Bromo-1-(4-cyclohexylphenyl)ethanone, similar analytical techniques could be employed to determine its precise molecular geometry.
Chemical Reactions Analysis
Brominated acetophenones can undergo various chemical reactions. For example, they can participate in isomerization reactions, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerized in solution . Esterification reactions have also been reported, indicating the potential reactivity of the carbonyl group in these molecules . These findings suggest that 2-Bromo-1-(4-cyclohexylphenyl)ethanone could similarly engage in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones can be inferred from their molecular structure and reactivity. The presence of bromine atoms significantly influences the compound's reactivity and physical properties, such as solubility and melting point. The molecular electrostatic potential analysis indicates regions of negative and positive charge distribution within the molecule, which can affect its intermolecular interactions and reactivity . Additionally, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics .
Scientific Research Applications
Synthesis Improvement and Intermediate Roles
2-Bromo-1-(4-cyclohexylphenyl)ethanone plays a crucial role as a key intermediate in various synthetic processes. For instance, Li Yu-feng (2013) demonstrated its use in the synthesis of Synephrine, a naturally occurring alkaloid, achieving a yield of 64.7% with a purity of 90.2% (Li Yu-feng, 2013). This highlights its significance in the synthesis of bioactive compounds.
Involvement in Chalcone Analogues Synthesis
The compound has been used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. Curti, Gellis, and Vanelle (2007) demonstrated an electron-transfer chain reaction utilizing α-bromoketones, including 2-bromo-1-(4-nitrophenyl)ethanone, to form these ketones via a S(RN)1 mechanism (Curti, Gellis, & Vanelle, 2007). This indicates its utility in constructing complex organic structures.
Hydrogen-Bonding Pattern Studies
The compound's derivatives have been studied for their hydrogen-bonding patterns, as seen in works by Balderson et al. (2007). They investigated the intramolecular and intermolecular hydrogen bonding in related bromophenyl compounds (Balderson, Fernandes, Michael, & Perry, 2007). Such studies contribute to the understanding of molecular interactions and crystal structures.
Novel Synthetic Methodologies
Novel synthetic methods involving 2-bromo-1-(4-bromophenyl)ethanone have been developed, as shown by Shaabani, Soleimani, and Sarvary (2008). Their work led to the efficient production of fully substituted iminolactones in high yields (Shaabani, Soleimani, & Sarvary, 2008). This underscores the compound's versatility in synthetic chemistry.
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(4-cyclohexylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCBGXFQNHCVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373618 | |
Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
CAS RN |
99433-28-0 | |
Record name | 2-Bromo-1-(4-cyclohexylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99433-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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